molecular formula C12H16N4O B2508854 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one CAS No. 2034419-98-0

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one

Cat. No. B2508854
CAS RN: 2034419-98-0
M. Wt: 232.287
InChI Key: CWKQVFFSLSJOIO-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research

Synthesis and Pharmacological Activities

Pyrimidine derivatives, including structures similar to 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one, have been extensively researched for their anti-inflammatory and anticancer properties. Recent developments have highlighted the versatility of pyrimidine compounds, showing a wide range of pharmacological effects such as anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB (Rashid et al., 2021). Furthermore, pyrimidine-based scaffolds have demonstrated significant anticancer activities, acting through various mechanisms and indicating their potential to interact with diverse enzymes, targets, or receptors (Kaur et al., 2014).

Hybrid Catalysts in Medicinal Chemistry

The development of pyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine structures, highlights the importance of hybrid catalysts. These scaffolds have wide applicability in medicinal chemistry due to their broader synthetic applications and bioavailability. The review emphasizes the use of diverse hybrid catalysts for synthesizing novel pyrimidine analogs, which could lead to enhanced anti-inflammatory activities with minimal toxicity (Parmar et al., 2023).

Pharmacologically Active Pyrimidine Compounds

A comprehensive analysis of pyrimidine derivatives utilized in medical practice reveals substances with a range of activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal effects. This systematic analysis underscores the pyrimidine core as a promising scaffold for the development of new biologically active compounds, suggesting that modifications to the pyrimidine structure could yield compounds with desired pharmacological activities (Chiriapkin, 2022).

properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-5-11(17)16-8-10(9-16)15-12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKQVFFSLSJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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